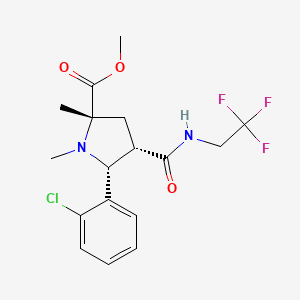![molecular formula C16H12BrNO4 B4057904 4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B4057904.png)
4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
Descripción general
Descripción
The compound “4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid” is a derivative of benzo[de]isoquinoline, which is a polycyclic aromatic compound . The molecule contains a bromine atom and two carbonyl groups (C=O), which are part of a 1,3-dioxo group. It also has a butanoic acid group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[de]isoquinoline core, with a bromine atom and a 1,3-dioxo group attached to it. The butanoic acid group would likely be on the periphery of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. The bromine atom could potentially be replaced in a substitution reaction. The carbonyl groups in the 1,3-dioxo group could undergo addition reactions. The carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
One study discusses the one-pot synthesis of dynamic 2-substituted benzoxazinones and their corresponding quinazolinones, highlighting the potential for biological activity. This research outlines the reactions of similar brominated compounds towards various nucleophiles, leading to compounds expected to have interesting biological activities (El-hashash, Azab, & Morsy, 2016). This indicates the utility of brominated benzoisoquinolin derivatives in synthesizing compounds with potential biological applications.
Antiviral and Cytotoxic Activities
Another area of research involves the synthesis and evaluation of derivatives for antiviral and cytotoxic activities. For example, compounds synthesized from related brominated quinazolinones were evaluated for their antiviral activity against viruses such as HIV and HSV, with certain derivatives showing distinct antiviral properties (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010). This underscores the potential of these compounds in the development of new antiviral drugs.
Optical and Fluorescent Sensors
Compounds derived from brominated benzoisoquinolinones have been explored for their optical and fluorescent properties. A study involving a sensor based on a hydrazide-naphthalic anhydride conjugate, which includes a brominated benzoisoquinolinone unit, demonstrated selective detection of Al3+ ions, showcasing the compound's application in developing fluorescent sensors for metal ions (Anand, Kumar, & Sahoo, 2018).
Organotin(IV) Carboxylates
The synthesis and characterization of organotin(IV) carboxylates based on amide carboxylic acids, including derivatives of benzo[de]isoquinolin-2-yl-acetic acid, reveal the structural diversity and potential applications of these compounds in materials science and coordination chemistry (Xiao et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4/c17-12-7-6-11-14-9(12)3-1-4-10(14)15(21)18(16(11)22)8-2-5-13(19)20/h1,3-4,6-7H,2,5,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFJIMIEVMCCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1S,6R)-3-{[(1-ethyl-1H-indol-3-yl)thio]acetyl}-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B4057828.png)
![methyl 2-({4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoyl}amino)benzoate](/img/structure/B4057831.png)

![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4057861.png)
![Ethyl 1-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B4057871.png)
![3-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B4057873.png)
![1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione](/img/structure/B4057878.png)

![5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4057900.png)

![N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE](/img/structure/B4057909.png)
![2-[4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4057917.png)

